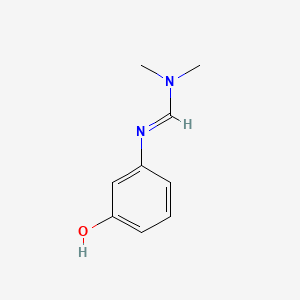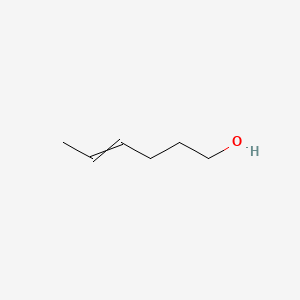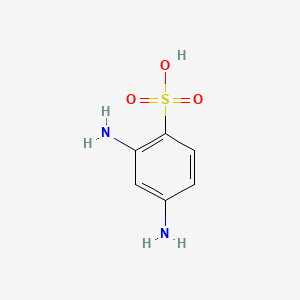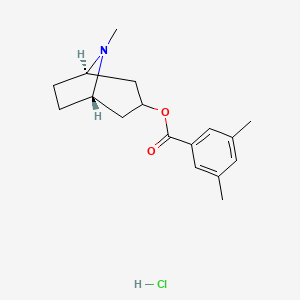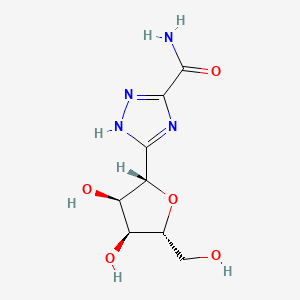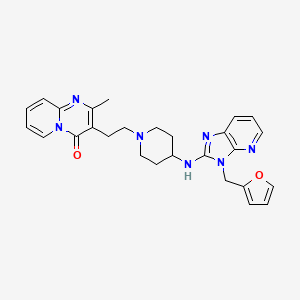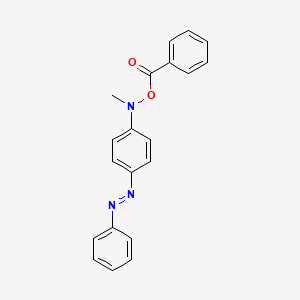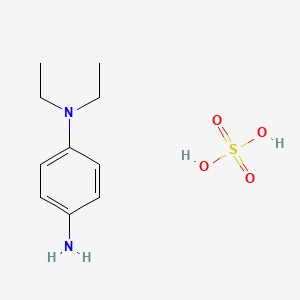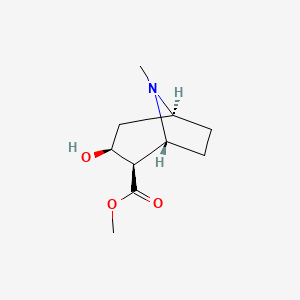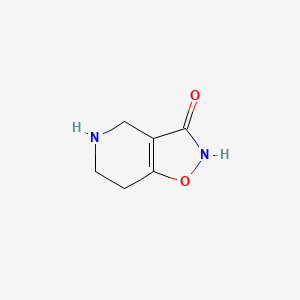![molecular formula C17H21NO2 B1205900 N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline](/img/structure/B1205900.png)
N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline is an aromatic amine.
Aplicaciones Científicas De Investigación
1. Polymer Synthesis and Properties
The electrochemical oxidation of 2,5-dimethylaniline, a closely related compound to N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline, has been investigated for its potential in polymer synthesis. Studies have found that it forms a polymer displaying characteristics similar to polyaniline. The resulting polymer exhibits considerable stability and has been subject to analysis for its electrochemical behavior, acid-base properties, and doping level. The influence of methyl groups in specific positions has been a topic of discussion (Geniés & Noël, 1990).
2. DNA Binding and Carcinogenicity Studies
Research involving the interaction of similar aromatic amines with DNA has shown that compounds like 2,4-dimethylaniline can bind to DNA. These studies are crucial in understanding the carcinogenic potential of such compounds, as they form covalent adducts with DNA, which might contribute to their biological activity (Marques et al., 1996).
3. Electrocatalytic Applications
Polymers derived from compounds similar to N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline, such as 2,5-dimethylaniline, have been used in electrocatalysis. These polymers demonstrate significant catalytic activity and stability, particularly in redox processes involving the hydroquinone-benzoquinone couple (Malinauskas & Holze, 1996).
4. Chemical Reaction Mechanisms
The chemical behavior of dimethylaniline, another closely related compound, has been extensively studied to understand its reaction mechanisms with various radicals. Such studies provide insights into the electron transfer processes and the formation of specific reaction products, which are relevant for further applications in organic synthesis and understanding the reactivity of N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline (Okazaki & Inamoto, 1968).
Propiedades
Nombre del producto |
N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline |
|---|---|
Fórmula molecular |
C17H21NO2 |
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline |
InChI |
InChI=1S/C17H21NO2/c1-12-5-6-13(2)16(9-12)18-11-14-7-8-15(19-3)10-17(14)20-4/h5-10,18H,11H2,1-4H3 |
Clave InChI |
UQCOOEPEBSXJDB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NCC2=C(C=C(C=C2)OC)OC |
SMILES canónico |
CC1=CC(=C(C=C1)C)NCC2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



